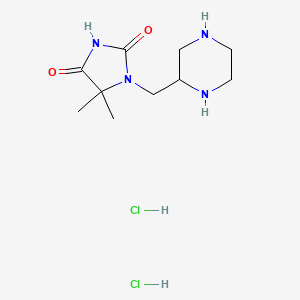
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N4O2 and a molecular weight of 299.19 g/mol . This compound is known for its unique structural features, which include an imidazolidine ring substituted with a piperazine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves several steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Analyse Chemischer Reaktionen
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring and piperazine moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride can be compared with other similar compounds, such as:
5,5-Dimethylimidazolidine-2,4-dione: This compound shares the imidazolidine core but lacks the piperazine moiety, resulting in different chemical and biological properties.
1,3-Dimethyl-5,5-bis(oxiranylmethyl)imidazolidine-2,4-dione: This compound has additional oxirane groups, which confer unique reactivity and applications.
The uniqueness of this compound lies in its combination of the imidazolidine ring and piperazine moiety, which provides a versatile platform for various chemical and biological studies.
Eigenschaften
Molekularformel |
C10H20Cl2N4O2 |
|---|---|
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
5,5-dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c1-10(2)8(15)13-9(16)14(10)6-7-5-11-3-4-12-7;;/h7,11-12H,3-6H2,1-2H3,(H,13,15,16);2*1H |
InChI-Schlüssel |
CJTVNIIUTJEWNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1CC2CNCCN2)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
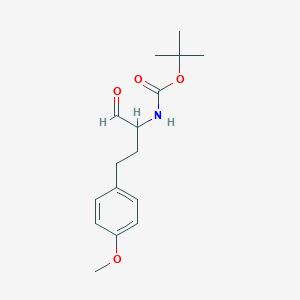
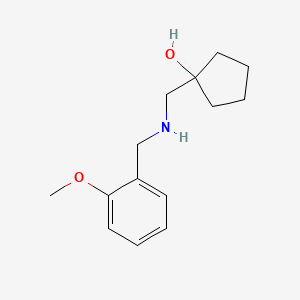
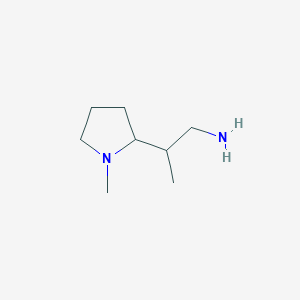
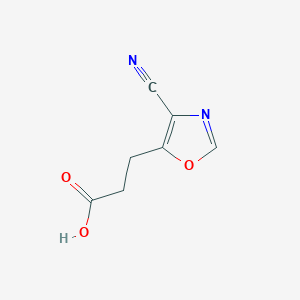





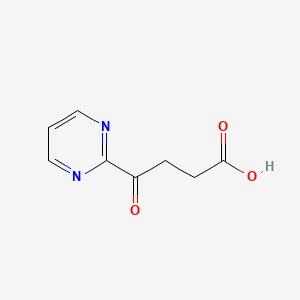
![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)
